molecular formula C8H7NO3 B1220430 2-(4-Nitrophenyl)oxirane CAS No. 6388-74-5

2-(4-Nitrophenyl)oxirane

Cat. No. B1220430
CAS RN: 6388-74-5
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Nitrophenyl)oxirane”, also known as “(S)-4-Nitrostyrene oxide” or “®-4-Nitrostyrene oxide”, is a chemical compound with the molecular formula C8H7NO3 . It is used in various chemical reactions and has a molecular weight of 165.15 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)oxirane” consists of an oxirane (epoxide) ring attached to a 4-nitrophenyl group . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 .


Chemical Reactions Analysis

“2-(4-Nitrophenyl)oxirane” is involved in various chemical reactions. For instance, reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles .


Physical And Chemical Properties Analysis

“2-(4-Nitrophenyl)oxirane” is a compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(4-Nitrophenyl)oxirane is a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of oxazaheterocycles, such as 1,3-oxazolidin-2-one, which are important in pharmaceutical research and development .

Enantioselective Synthesis

The compound is used in enantioselective synthesis processes to produce optically active molecules. The (S)-enantiomer of 2-(4-Nitrophenyl)oxirane, for example, has an enantiomeric ratio of ≥99.75:0.25 (HPLC), making it a crucial chiral building block for drugs and agrochemicals .

Safety And Hazards

When handling “2-(4-Nitrophenyl)oxirane”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

2-(4-nitrophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUTLHCSNCTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313114
Record name 2-(4-Nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)oxirane

CAS RN

6388-74-5
Record name 2-(4-Nitrophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6388-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrostyrene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrostyrene oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (p-nitrophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
13.64 g
Type
reactant
Reaction Step Three
Quantity
45.2 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods II

Procedure details

To 1 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 0.25 mM of para-nitro styrene oxide and 0.5 mM of NaN3, 0.7 mg of purified enzyme, obtained according to Example 1, was added. The reaction was stopped after 15 min and the solution was extracted with diethylether. The organic phase was analysed by chiral HPLC. The remaining (S)-para-nitro styrene oxide was obtained with an e.e. >99% and the product (R)-2-azido-1-(para-nitro-phenyl)-ethanol with an e.e. of 96%. The other regio-isomer 2-azido-2-(para-nitro-phenyl)-ethanol was formed in a ratio of 1:217 compared to (R)-2-azido-1-(para-nitro-phenyl)-ethanol. From this we concluded that the enzymatic azidolysis is almost absolutely regioselective (β selectivity>99%). The observed lower regioselectivity during a kinetic resolution on a longer time scale was due to the unwanted chemical side reaction.
[Compound]
Name
Tris SO4
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromo-1-(4-nitrophenyl)ethanone (1.9 g, 7.9 mmol) was stirred in methanol (30 mL) and the suspension cooled in an ice bath. Sodium borohydride (0.33 g, 8.7 mmol) was added in one portion and after five minutes the ice bath was removed and the mixture stirred at room temperature. After three hours potassium carbonate (1.1 g, 7.9 mmol) was added, and the mixture stirred at room temperature for a further 16 hours. The methanol was evaporated, water (50 mL) was added, and the mixture extracted with DCM (3×100 mL). The combined DCM phases were washed with brine, dried (sodium sulfate) and evaporated to give the title compound (I83) (1.296 g, 99% yield) as a yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.25-8.18 (m, 2H), 7.50-7.41 (m, 2H), 3.96 (dd, J=4.1, 2.5 Hz, 1H), 3.23 (dd, J=5.5, 4.1 Hz, 1H), 2.78 (dd, J=5.5, 2.5 Hz, 1H). LCMS Method C: it 5.42 min.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Nitrophenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)oxirane
Reactant of Route 3
2-(4-Nitrophenyl)oxirane
Reactant of Route 4
Reactant of Route 4
2-(4-Nitrophenyl)oxirane
Reactant of Route 5
2-(4-Nitrophenyl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(4-Nitrophenyl)oxirane

Citations

For This Compound
52
Citations
VA Pal'chikov - Russian Journal of Organic Chemistry, 2015 - Springer
Reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles (1,3-oxazolidin-2-one, 1,3-oxazolidine, morpholin-2-, -3-one, …
Number of citations: 7 link.springer.com
IV Kulakov, AM Gazaliev, OA Nurkenov… - Chemistry of …, 2010 - Springer
Thiazolo-2(3H)-thiones have been prepared by the reaction of triethylamine dithiocarbamates and 4-nitrophenyloxirane via formation of intermediate 2-hydroxy-2-(4-nitrophenyl)…
Number of citations: 4 link.springer.com
C Muller, F Horký, M Vayer, A Golushko, D Lebœuf… - Chemical …, 2023 - pubs.rsc.org
The oxa-Pictet–Spengler reaction is arguably the most straightforward and modular way to construct the privileged isochroman motif, but its scope is largely limited to benzaldehyde …
Number of citations: 4 pubs.rsc.org
A Li, J Liu, SQ Pham, Z Li - Chemical Communications, 2013 - pubs.rsc.org
A triple mutant of P450pyr monooxygenase (P450pyrTM) catalysed the epoxidation of several para-substituted styrenes as the first enzyme showing high (R)-enantioselectivity and high …
Number of citations: 51 pubs.rsc.org
ИВ Кулаков, АМ Газалиев, ОА Нуркенов… - Chemistry of …, 2016 - 5.179.29.131
Thiazolo-2 (3H)-thiones have been prepared by the reaction of triethylamine dithiocarbamates and 4‑nitrophenyloxirane via formation of intermediate 2-hydroxy-2-(4-nitrophenyl) …
Number of citations: 3 5.179.29.131
T Iwasaki, N Kihara, T Endo - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
Various oxiranes reacted with carbon dioxide at 100 C using lithium bromide as a catalyst under atmospheric pressure to afford the corresponding five-membered cyclic carbonates …
Number of citations: 121 www.journal.csj.jp
T Devamani, AM Rauwerdink, M Lunzer… - Journal of the …, 2016 - ACS Publications
Catalytic promiscuity is a useful, but accidental, enzyme property, so finding catalytically promiscuous enzymes in nature is inefficient. Some ancestral enzymes were branch points in …
Number of citations: 113 pubs.acs.org
R Kumar, SI Wani, NS Chauhan, R Sharma… - Protein Expression and …, 2011 - Elsevier
A putative epoxide hydrolase-encoding gene was identified from the genome sequence of Cupriavidus metallidurans CH34. The gene was cloned and overexpressed in Escherichia …
Number of citations: 24 www.sciencedirect.com
J Zhao, YY Chu, AT Li, X Ju, XD Kong… - Advanced Synthesis …, 2011 - Wiley Online Library
A novel epoxide hydrolase (BMEH) with unusual (R)‐enantioselectivity and very high activity was cloned from Bacillus megaterium ECU1001. Highest enantioselectivities (E>200) were …
Number of citations: 52 onlinelibrary.wiley.com
S Zhang, M Vayer, F Noel, VD Vuković, A Golushko… - Chem, 2021 - cell.com
Alcohols and epoxides are arguably ideal electrophiles for the Friedel-Crafts alkylation, since they are widely available, require no pre-activation, and produce no stoichiometric waste …
Number of citations: 39 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.